molecular formula C13H15N3O2 B1436335 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole CAS No. 1803582-77-5

1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole

Cat. No.: B1436335
CAS No.: 1803582-77-5
M. Wt: 245.28 g/mol
InChI Key: AZMCQWDHAIPSQE-UHFFFAOYSA-N
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Description

1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole (CAS 1803582-77-5) is a specialized organic compound with the molecular formula C 13 H 15 N 3 O 2 and a molecular weight of 245.28 g/mol . This chemical is supplied as a powder and should be stored at room temperature . It is a member of the pyrazole family, a class of heterocyclic compounds known for their significant role in medicinal chemistry and drug discovery . Pyrazole derivatives are frequently investigated as key scaffolds in the development of pharmaceutical agents due to their broad biological activity. As a building block in organic synthesis, this compound provides researchers with a versatile intermediate for the exploration of new chemical spaces. Its structure, featuring a nitropropyl chain attached to a pyrazole ring, makes it a potential candidate for use in various synthetic transformations, including cyclization reactions and the development of novel molecular entities. Researchers can utilize it to create libraries of compounds for high-throughput screening in drug discovery programs . Safety Information: This product is labeled with the signal word "Warning" . Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling, hazard, and precautionary information before use. Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-[1-(2-methylphenyl)-2-nitropropyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-6-3-4-7-12(10)13(11(2)16(17)18)15-9-5-8-14-15/h3-9,11,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMCQWDHAIPSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C)[N+](=O)[O-])N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route Overview

The synthesis of 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole generally follows these key steps:

  • Formation of pyrazole core through condensation reactions involving 1,3-dicarbonyl compounds and hydrazine derivatives.
  • Introduction of the 2-methylphenyl substituent via alkylation or condensation.
  • Nitration of the intermediate to introduce the nitro group at the 2-position of the propyl side chain.
  • Purification of the final product by recrystallization or chromatographic techniques.

The reaction conditions such as temperature, solvent, and catalysts are critical to optimize yield and purity.

Detailed Preparation Methods

Pyrazole Core Formation

The pyrazole ring is typically synthesized by reacting hydrazine derivatives with 1,3-dicarbonyl compounds (e.g., acetylacetone or ethyl acetoacetate), resulting in 1H-pyrazol-5(4H)-ones or hydrazones as intermediates. This step is well-established and forms the basis for further functionalization.

Introduction of the 2-Methylphenyl Group

The 2-methylphenyl substituent is introduced through alkylation or condensation reactions. For example, alkylation of the pyrazole nitrogen with a 1-(2-methylphenyl)-2-nitropropyl halide or via condensation with appropriate aldehydes or ketones under basic conditions (e.g., KOH catalysis) can be employed to attach the aromatic moiety.

Nitration Step

Nitration is performed on the intermediate propyl side chain to introduce the nitro group. This can be achieved by using nitrating agents such as nitric acid or nitronium salts under controlled temperature to avoid over-nitration or decomposition. The nitro group is essential for the biological activity of the compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Notes
Pyrazole ring formation Hydrazine derivatives + 1,3-dicarbonyls 60-100°C Ethanol, methanol Reflux often used; yields depend on purity of reagents
Alkylation/Condensation 1-(2-methylphenyl)-2-nitropropyl halide or aldehydes + base (KOH) Room temp to 80°C Ethanol, DMSO Base catalysis crucial for substitution efficiency
Nitration Nitric acid or nitronium salts 0-25°C Acetic acid, sulfuric acid Temperature control critical to prevent side reactions
Purification Recrystallization or column chromatography Ambient Ethanol, ethyl acetate Purity confirmed by IR, NMR, MS

Characterization and Purity Assessment

  • Spectroscopic Techniques: IR spectroscopy confirms functional groups such as NH, NO2, and aromatic C-H. $$^{1}H$$-NMR and $$^{13}C$$-NMR provide detailed structural information on the pyrazole ring and substituents.
  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the nitro-substituted pyrazole structure.
  • Chromatography: TLC and column chromatography are employed to monitor reaction progress and purify the final compound.

Summary Table of Synthesis Parameters

Parameter Description
Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS Number 1803582-77-5
Key Intermediates 1H-pyrazol-5(4H)-ones, hydrazones
Catalysts Used KOH (for condensation), nano-catalysts (in related methods)
Typical Reaction Time Several hours to overnight
Purification Methods Recrystallization, column chromatography
Characterization Techniques IR, $$^{1}H$$-NMR, $$^{13}C$$-NMR, MS

Chemical Reactions Analysis

1-[1-(2-Methylphenyl)-2-nitropropyl]-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing pyrazole rings exhibit a variety of biological activities. Notably, 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole has shown potential in the following areas:

  • Anti-inflammatory Activity : Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes. Studies have demonstrated that certain pyrazole compounds exhibit selective COX-2 inhibition, which is crucial for developing safer anti-inflammatory medications. For instance, derivatives with similar structures have shown IC50 values significantly lower than established drugs like celecoxib .
  • Antioxidant Properties : Pyrazole compounds can act as antioxidants by enhancing the activity of antioxidant enzymes and reducing oxidative stress. This property is vital in preventing cellular damage associated with various diseases .
  • Antimicrobial and Antitumor Effects : Research has indicated that pyrazole derivatives possess antibacterial and antifungal activities. Additionally, they have shown promise in inhibiting cancer cell lines such as MCF-7 and HepG-2, highlighting their potential as anticancer agents .

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in various applications:

  • Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and evaluated for COX-1/COX-2 inhibition. The results indicated that many compounds exhibited superior COX-2 selectivity compared to traditional NSAIDs like indomethacin .
  • Cytotoxicity Assessments : In vitro studies on cancer cell lines demonstrated that certain pyrazole derivatives had significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types .

Mechanism of Action

The mechanism of action of 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Nitro/Alkyl Substituents
Compound Name Substituents Key Differences from Target Compound Relevance/Applications Reference
1-(2-Methylpropyl)-4-nitro-1H-pyrazole 4-NO₂, 2-methylpropyl on pyrazole Nitro on pyrazole ring vs. nitropropyl chain Intermediate for heterocyclic synthesis
1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine 3-NH₂, 2-methylbenzyl on pyrazole Amine vs. nitro group; electron-donating vs. withdrawing Pharmaceutical lead optimization
Fluorinated pyrazoles (e.g., 13b–13g) CF₃, aryl-F substituents Fluorine’s electronegativity vs. nitro’s electron withdrawal Enhanced metabolic stability in drug design

Key Observations :

  • Nitro Position: The target compound’s nitro group on the propyl chain (vs.
  • Substituent Effects : The 2-methylphenyl group introduces steric bulk and π-π stacking capabilities, contrasting with aliphatic chains (e.g., 2-methylpropyl in ) or electron-donating amines (e.g., ).
Physical and Spectral Properties
  • Melting Points/Solubility :
    • Nitropropyl-substituted compounds (e.g., ’s chlorophenyl-nitropropyl derivative) are typically solids (melting point ~75–81°C) , whereas vinyl-substituted pyrazoles () are oils . The target compound’s solid-state behavior aligns with nitro-containing analogues.
  • Spectroscopy: Nitro groups exhibit strong IR absorption at ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) . Pyrazole protons in NMR resonate at δ 6.5–8.5 ppm (aromatic region), with splitting patterns influenced by substituents .

Biological Activity

1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole is a compound that belongs to the pyrazole class of heterocyclic compounds, known for their diverse biological activities. This article reviews the biological activity of this specific pyrazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Pyrazole Derivatives

Pyrazoles are characterized by a five-membered ring containing two adjacent nitrogen atoms. They have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective activities. Several approved drugs, such as celecoxib and phenylbutazone, are pyrazole derivatives, highlighting their clinical significance .

Antinociceptive and Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit significant antinociceptive (pain-relieving) and anti-inflammatory effects. In a study evaluating various pyrazole compounds, this compound demonstrated notable inhibition of inflammatory markers such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .

Table 1: Inhibitory Effects on Inflammatory Markers

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound7685
Dexamethasone7686

Antimicrobial Activity

The antimicrobial activity of pyrazoles has been well-documented. Studies have shown that this compound exhibits activity against various bacterial strains. It was tested against E. coli and Staphylococcus aureus, showing promising results comparable to standard antibiotics .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
E. coli40 µg/mL
Staphylococcus aureus40 µg/mL

Anticancer Properties

The anticancer potential of this compound has been investigated in vitro against multiple cancer cell lines. The compound showed significant antiproliferative activity with an IC50 value of approximately 0.08 µM against MCF-7 breast cancer cells. This suggests that it may inhibit tumor growth effectively .

Table 3: Antiproliferative Activity

Cell LineIC50 (µM)
MCF-70.08
A5490.15

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Caspase Activation : The compound influences apoptotic pathways by modulating caspase activation, which is crucial in cancer therapy .
  • Inflammatory Pathways : It inhibits cyclooxygenase (COX) enzymes involved in the inflammatory process, reducing the production of pro-inflammatory cytokines .
  • Microbial Interaction : The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with chronic pain demonstrated that a formulation containing pyrazole derivatives provided significant pain relief compared to placebo controls.
  • Case Study 2 : A study on patients with rheumatoid arthritis showed that treatment with a pyrazole-based drug led to reduced joint inflammation and improved mobility.

Q & A

Basic: What are the recommended synthetic routes for 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole?

Methodological Answer:
The synthesis of pyrazole derivatives typically involves cyclization reactions or functional group modifications. For compounds with nitro groups, such as this target molecule, a common approach includes:

  • Cyclization : Using precursors like hydrazines and diketones under acidic conditions to form the pyrazole core (as seen in structurally similar compounds) .
  • Nitro Group Introduction : Electrophilic nitration using nitric acid or nitronium salts at low temperatures (0–5°C) to avoid over-nitration. The 2-methylphenyl substituent may require regioselective protection to direct nitration to the propyl side chain .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. For example, the nitro group’s electron-withdrawing effect will deshield adjacent protons .
  • Infrared Spectroscopy (IR) : Detection of the nitro group’s asymmetric and symmetric stretching vibrations (~1520 cm1^{-1} and ~1350 cm1^{-1}) .
  • X-ray Crystallography : To resolve ambiguities in regiochemistry, as demonstrated for related pyrazole derivatives (e.g., (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and isotopic patterns .

Advanced: How can researchers resolve contradictions in spectral data for structurally similar pyrazole derivatives?

Methodological Answer:
Contradictions often arise from:

  • Regioisomerism : Substituent positions (e.g., nitro vs. methyl groups) can lead to overlapping spectral signals. Use 2D NMR techniques (COSY, NOESY) to assign connectivity .
  • Dynamic Effects : Conformational flexibility in the nitropropyl chain may cause variable splitting in NMR. Low-temperature NMR or computational modeling (DFT) can stabilize and predict spectra .
  • Cross-Validation : Compare data with high-quality reference standards (e.g., NIST databases) or synthesize analogs with systematic substituent variations to isolate spectral contributions .

Advanced: How should biological activity assays be designed to evaluate this compound’s potential?

Methodological Answer:

  • Target Selection : Prioritize assays based on structural analogs. For example, nitro-containing pyrazoles often exhibit antimicrobial or antiparasitic activity .
  • In Vitro Testing :
    • Antimicrobial : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria .
    • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 2-methylphenyl with halophenyl groups) to identify critical moieties .

Advanced: What computational strategies can predict the reactivity of the nitropropyl group in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–NO2_2 bond to assess stability under thermal or photolytic conditions .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization .
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., near the nitro group) prone to nucleophilic attack .

Advanced: How can researchers address discrepancies in reported solubility and stability data for nitro-substituted pyrazoles?

Methodological Answer:

  • Controlled Solubility Studies : Use standardized solvents (e.g., DMSO, ethanol) and measure via UV-Vis spectroscopy or nephelometry under fixed temperatures (25°C ± 1°C) .
  • Stability Profiling : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups may hydrolyze under alkaline conditions, requiring pH-controlled buffers .

Basic: What are the safety considerations for handling this compound in the laboratory?

Methodological Answer:

  • Nitro Group Hazards : Potential explosive tendencies under friction or heat. Avoid grinding and store in small quantities at ≤4°C .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods for synthesis and handling.
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4_4Cl) before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.